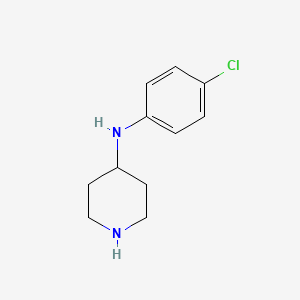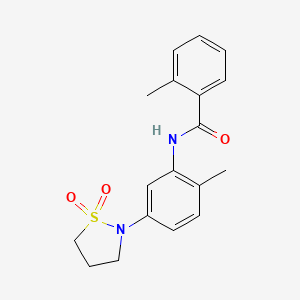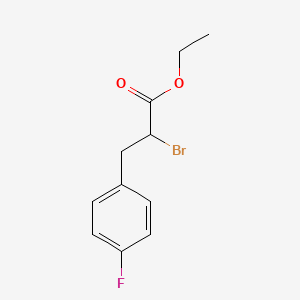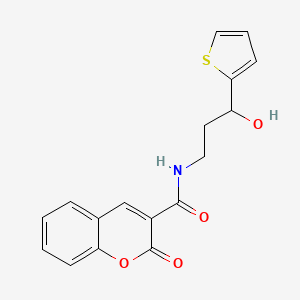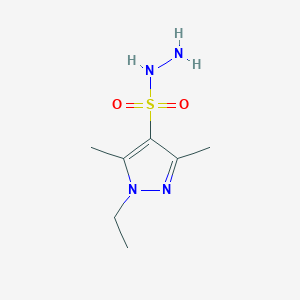![molecular formula C18H12ClN3OS2 B2812902 1-(4-Chlorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one CAS No. 690961-60-5](/img/structure/B2812902.png)
1-(4-Chlorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Chlorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one” is a heterocyclic compound . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of similar triazole derivatives has been reported in the literature . For instance, N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amines were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .Molecular Structure Analysis
The molecular structure of similar triazole compounds has been analyzed using spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy . For instance, the IR spectrum of a similar compound showed peaks corresponding to NH stretching, C=N stretching, C=C stretching, N–N=C stretching, and C–S–C stretching .Chemical Reactions Analysis
The chemical reactions involving similar triazole compounds have been studied . For example, when a certain compound was reacted with 4a in chloroform under reflux, it afforded one isolable product .Physical And Chemical Properties Analysis
The physical and chemical properties of similar triazole compounds have been analyzed . For example, the 1H NMR spectrum of a similar compound showed peaks corresponding to various protons .Applications De Recherche Scientifique
Synthetic Applications
A study presents the synthesis of novel triazolo[1,5-a]triazin-7-ones and highly functionalized [1,2,4]triazoles. This process involved several steps, including alkylation, reaction with p-nitrophenyl chloroformate, and condensation, leading to compounds with potential in various scientific applications (Heras et al., 2003).
Antimicrobial Activity
Research into S-triazole derivatives highlighted their synthesis and subsequent testing for antibacterial activity. These compounds showed significant inhibition against bacterial growth, suggesting potential for development as antimicrobial agents (Ghattas et al., 2012).
Heterocyclic Compound Synthesis
The reaction of phenyl(trichloromethyl)carbinol with substituted thioureas and amino thiols led to the formation of various heterocyclic compounds, indicating a method for synthesizing thiazolidinones, thiadiazinones, and other heterocycles (Reeve & Coley, 1979).
Structural Characterization
The synthesis and structural characterization of isostructural thiazoles provided insights into their crystal structures, offering a foundation for further chemical and pharmaceutical research (Kariuki et al., 2021).
Antimicrobial and Antifungal Agents
A novel series of triazolothiadiazoles bearing pyrazole was synthesized and tested for in vitro activities against various bacterial and fungal strains. Some compounds exhibited marked inhibition, nearly equal to standard drugs, underscoring their potential as antimicrobial and antifungal agents (Reddy et al., 2010).
Orientations Futures
The future directions in the research of similar triazole compounds involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS2/c19-14-8-6-13(7-9-14)16(23)11-25-18-21-20-17-22(18)15(10-24-17)12-4-2-1-3-5-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIGHIBFXQIMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

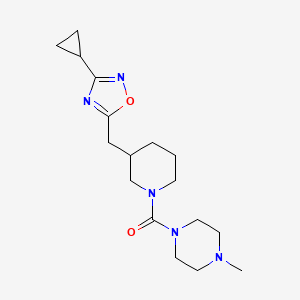
![1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2812820.png)
![4-Cyclobutylidene-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B2812822.png)
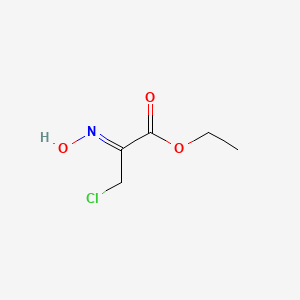
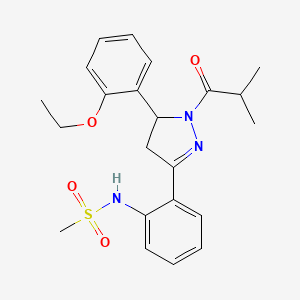
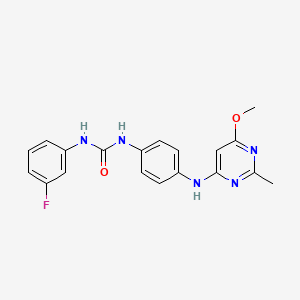
![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B2812827.png)
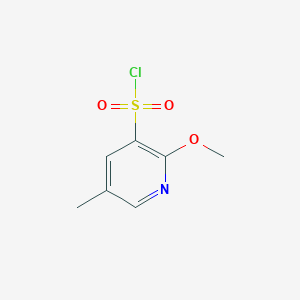
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2812835.png)
